Methyl 4-aminocyclohexanecarboxylate
Overview
Description
Methyl 4-aminocyclohexanecarboxylate is an organic compound with the molecular formula C8H15NO2This compound is typically found as a white crystalline powder and is soluble in water and polar organic solvents such as alcohols and ketones . It is commonly used as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-aminocyclohexanecarboxylate can be synthesized through the esterification of 4-aminocyclohexanoic acid with methanol in the presence of sulfuric acid . The reaction proceeds as follows:
Esterification: 4-aminocyclohexanoic acid reacts with methanol in the presence of sulfuric acid to form 4-aminocyclohexanoic acid methyl ester.
Salinization: The methyl ester is then reacted with hydrochloric acid to produce this compound hydrochloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical and chemical research applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Methyl 4-aminocyclohexanecarboxylate is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the synthesis of pharmaceutical drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: Applied in the production of pesticides and other agrochemicals
Mechanism of Action
The mechanism of action of methyl 4-aminocyclohexanecarboxylate depends on its specific application. In pharmaceutical research, it acts as a precursor to active compounds that interact with various molecular targets, such as enzymes and receptors. The pathways involved typically include binding to active sites, inhibiting enzyme activity, or modulating receptor function .
Comparison with Similar Compounds
Methyl 4-aminocyclohexanecarboxylate can be compared with other similar compounds, such as:
Methyl 4-aminocyclohexane-1-carboxylate hydrochloride: Similar in structure but includes a hydrochloride group.
Methyl cis-4-aminocyclohexanecarboxylate: Differing in the spatial arrangement of atoms (cis vs. trans).
4-Aminocyclohexanecarboxylic acid methyl ester hydrochloride: Another derivative with similar applications .
These compounds share similar chemical properties and applications but may differ in their reactivity and specific uses in research and industry.
Properties
IUPAC Name |
methyl 4-aminocyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGMXGWLOPOAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329662 | |
Record name | Methyl 4-aminocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62456-15-9 | |
Record name | Methyl 4-aminocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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